![molecular formula C13H16ClFO B1328075 6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane CAS No. 898761-08-5](/img/structure/B1328075.png)
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane
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Overview
Description
The compound "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" is not directly studied in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated cyclohexanes and chloro-fluoro-substituted aromatic compounds. These studies provide insights into the synthesis, molecular structure, and potential applications of halogenated organic compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated cyclohexanes and related compounds often involves multi-step protocols. For instance, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane is prepared through a 12-step process, demonstrating the complexity of synthesizing such halogenated structures . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for anticancer drugs, is achieved in two steps with a total yield of 63.69% . These examples suggest that the synthesis of "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" would likely require careful optimization of reaction conditions and possibly multiple reaction steps.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the X-ray analysis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane reveals a chair conformation with a high molecular dipole, which is unusual for aliphatic compounds . The optimized molecular structure and vibrational frequencies of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate have been investigated using computational methods, showing agreement with experimental data . These studies indicate that detailed molecular structure analysis of "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" would likely reveal unique conformational and electronic properties.
Chemical Reactions Analysis
The reactivity of halogenated compounds is influenced by the presence of electronegative halogen atoms, which can affect the electron distribution within the molecule. The research on related compounds shows that the placement of axial fluorines on a cyclohexane ring can lead to unusual properties and reactivity, potentially useful in supramolecular chemistry . The molecular docking study of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate suggests that it might exhibit inhibitory activity against enzymes relevant to Alzheimer's disease . These findings imply that "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" could also exhibit interesting chemical reactivity, possibly with biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are often characterized by their molecular electrostatic potential, dipole moment, and stability. The high molecular dipole of all-cis 1,2,3,4,5,6-hexafluorocyclohexane is a key feature that affects its physical properties . The molecular electrostatic potential analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate shows regions of negative potential over electronegative atoms and positive potential over phenyl rings . These studies suggest that "6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane" would have distinct physical and chemical properties, influenced by its halogen substituents, which could be explored through similar analytical techniques.
properties
IUPAC Name |
6-chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFO/c1-10-9-11(6-7-12(10)15)13(16)5-3-2-4-8-14/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJINGQZBUPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645154 |
Source
|
Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(4-fluoro-3-methylphenyl)-1-oxohexane | |
CAS RN |
898761-08-5 |
Source
|
Record name | 6-Chloro-1-(4-fluoro-3-methylphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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